N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide
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Overview
Description
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms.
Mechanism of Action
Target of Action
The primary targets of the compound N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide are currently unknown due to the lack of research .
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide typically involves the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The cyclization process can occur at either the N-1 or N-3 atoms of the pyrimidine ring, with the majority of cases resulting in cyclization at the N-3 atom to form the thiazolopyrimidine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the active methylene group. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide has shown potential in various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new molecules with desired properties.
Biology: It has been studied for its potential biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
Medicine: The compound’s structural similarity to purine allows it to bind effectively to biological targets, making it a promising candidate for drug development.
Industry: Its reactivity and functionalization potential make it useful in the synthesis of other complex molecules.
Comparison with Similar Compounds
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide can be compared to other thiazolopyrimidine derivatives, such as:
5H-thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit various biological activities.
2-substituted thiazolo[3,2-a]pyrimidines: These derivatives have been studied for their antitumor, antibacterial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-12(23-3)7-13(6-11)24-4/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMIWGBLYIFMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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